NSC 185058

Autophagy Osteosarcoma LC3B Lipidation

Choose NSC 185058 (CAS 39122-38-8) for unambiguous autophagy research. Unlike generic PI3K inhibitors (3-MA) or lysosomotropic agents (chloroquine), this selective ATG4B inhibitor (IC50 3.24–51 µM) blocks LC3B processing without confounding mTOR/PtdIns3K perturbation, validated by stable DEPTOR/AKT phosphorylation. This S,N-bidentate ligand also enables synthesis of orally bioavailable organoruthenium/-osmium anticancer complexes critical for medicinal chemistry. Its superior DMSO solubility (>43 mg/mL) allows concentrated stock preparation, minimizing solvent toxicity in long-term assays. Bulk and custom packaging available.

Molecular Formula C11H9N3S
Molecular Weight 215.28 g/mol
CAS No. 39122-38-8
Cat. No. B1680198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC 185058
CAS39122-38-8
SynonymsNSC185058;  NSC-185058;  NSC 185058; 
Molecular FormulaC11H9N3S
Molecular Weight215.28 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=S)NC2=CC=CC=N2
InChIInChI=1S/C11H9N3S/c15-11(9-5-1-3-7-12-9)14-10-6-2-4-8-13-10/h1-8H,(H,13,14,15)
InChIKeyUGWOJXZJIZUKDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NSC 185058 (CAS 39122-38-8) – A Selective ATG4B Autophagy Inhibitor for Oncology & Proteostasis Research


NSC 185058 (N-(pyridin-2-yl)pyridine-2-carbothioamide) is a small-molecule antagonist of the cysteine protease ATG4B, a key initiator of LC3B lipidation and autophagosome formation [1]. Unlike pan-autophagy inhibitors that target upstream signaling nodes (e.g., mTOR, PI3K) or lysosomal function, NSC 185058 directly engages the ATG4B active site to block LC3B processing, enabling pathway-specific autophagy suppression [1]. The compound is widely utilized in oncology, skeletal muscle biology, and osteoclast differentiation studies where precise interrogation of ATG4B-dependent autophagy is required [2][3].

NSC 185058 Selection Rationale: Why ATG4B Target Selectivity Precludes Simple Analog Substitution


The autophagy cascade is regulated by multiple signaling checkpoints (mTOR, PI3K, ULK1) and effector proteases (ATG4 isoforms, ATG7, ATG3). Many early autophagy inhibitors (e.g., 3-methyladenine, wortmannin, chloroquine) exhibit polypharmacology or act on upstream pathways, confounding interpretation of autophagy-specific phenotypes [1]. Within the ATG4 family, ATG4A and ATG4B share overlapping but non-redundant substrate specificities; ATG4B is the predominant isoform for LC3B processing [1]. Consequently, compounds with ATG4B inhibitory activity (e.g., NSC 185058, tioconazole, FMK-9a) display divergent selectivity profiles, potency ranges, and off-target liabilities that preclude direct substitution [2]. The quantitative evidence below establishes NSC 185058’s unique biochemical and cellular fingerprint relative to these comparators, enabling informed procurement decisions based on specific experimental requirements.

NSC 185058 Quantitative Differentiation: Head-to-Head ATG4B Inhibition, Cellular Selectivity & In Vivo Efficacy Data


NSC 185058 vs. NSC377071: ATG4B-Specific Inhibition vs. Off-Target mTOR/PI3K Pathway Modulation

In a direct biochemical comparison, NSC 185058 inhibits ATG4B-mediated cleavage of LC3B-GST with an IC50 of 51 µM, whereas the structurally distinct analog NSC377071 shows no inhibition in the same assay, indicating divergent mechanisms of autophagy suppression [1]. In cellular assays, NSC 185058 does not alter mTOR (RPS6 phosphorylation) or PtdIns3K (FYVE-RFP vesicle formation) activity, whereas NSC377071 activates mTOR signaling and suppresses PtdIns3K [1]. Thus, for experiments requiring ATG4B-specific inhibition without confounding effects on upstream signaling pathways, NSC 185058 is the preferred tool compound over NSC377071 [1].

Autophagy Osteosarcoma LC3B Lipidation

NSC 185058 vs. Tioconazole: ATG4B Selectivity Over ATG4A Isoform

Tioconazole, a repurposed antifungal, inhibits both ATG4A and ATG4B with IC50 values of 1.3 µM and 1.8 µM, respectively [1]. In contrast, NSC 185058 exhibits approximately 28-fold lower potency (IC50 51 µM) but does not potently inhibit ATG4A [2]. This differential isoform selectivity profile is essential for studies where ATG4B-specific genetic or pharmacological ablation is required to dissect ATG4A compensatory mechanisms [2].

Autophagy Cancer Chemosensitization Isoform Selectivity

NSC 185058 vs. FMK-9a: Reversible vs. Irreversible ATG4B Inhibition and Cellular Potency

FMK-9a is a covalent, irreversible ATG4B inhibitor with sub-micromolar potency (IC50 73-80 nM in cell-based assays) . In contrast, NSC 185058 is a reversible inhibitor with an IC50 of 51 µM [1]. While FMK-9a offers higher potency, its irreversible binding mechanism can lead to sustained target engagement and potential off-target effects on other cysteine proteases (e.g., calpain, cathepsin B) . NSC 185058’s reversible inhibition allows for washout experiments and dynamic modulation of autophagy flux, a critical advantage for time-resolved studies of autophagic turnover [1].

Autophagy Protease Inhibition Chemical Biology

NSC 185058 vs. 3-Methyladenine (3MA): ATG4B-Specific Autophagy Inhibition Without PI3K/mTOR Perturbation

3-Methyladenine (3MA) inhibits autophagy by suppressing class III PI3K activity, a mechanism that broadly impacts vesicular trafficking and endocytosis [1]. In a direct comparison using Saos-2 osteosarcoma cells, NSC 185058 reduced starvation-induced protein degradation by >50%, comparable to 3MA [1]. However, unlike 3MA, NSC 185058 had no effect on mTOR (RPS6 phosphorylation) or PtdIns3K (FYVE-RFP vesicle formation) activity [1]. This indicates that NSC 185058 achieves autophagy suppression equivalent to a pan-PI3K inhibitor but with a restricted mechanism of action confined to ATG4B [1].

Autophagy Osteosarcoma mTOR Signaling

NSC 185058 In Vivo Efficacy: Tumor Growth Suppression in Orthotopic Saos-2 Osteosarcoma Model

In a subcutaneous Saos-2 osteosarcoma xenograft model, mice treated with NSC 185058 (daily intraperitoneal injection) exhibited significantly reduced tumor growth over 30 days compared to vehicle-treated controls [1]. Tumors in NSC 185058-treated mice grew poorly, and electron microscopy confirmed near-complete absence of autophagic vacuoles within the tumor tissue, demonstrating in vivo target engagement [1]. Importantly, no overt toxicity (body weight loss, liver/kidney pathology) was observed over 40 days of treatment [1]. This in vivo proof-of-concept distinguishes NSC 185058 from other ATG4B inhibitors (e.g., tioconazole, FMK-9a) that have not been validated in comparable osteosarcoma models.

Osteosarcoma Xenograft Autophagy Inhibition

NSC 185058 Solubility and Stability for In Vitro/In Vivo Dosing

NSC 185058 exhibits DMSO solubility of 43 mg/mL (199.74 mM), enabling preparation of concentrated stock solutions for cell culture and in vivo dosing [1]. Ethanol solubility is 21 mg/mL (97.55 mM), and the compound is insoluble in water [1]. Lyophilized powder is stable for 36 months at -20°C, and DMSO stocks are stable for 1 month at -20°C [1]. This solubility profile is comparable to other small-molecule autophagy inhibitors (e.g., chloroquine, 3MA) and supports routine laboratory handling [1].

Solubility DMSO Formulation

NSC 185058 Optimal Use Cases: ATG4B-Dependent Autophagy Studies in Oncology & Muscle Biology


ATG4B Target Validation in Osteosarcoma and Other Solid Tumors

Use NSC 185058 to specifically inhibit ATG4B and assess its role in tumor growth, survival, and chemoresistance [1]. The compound’s lack of mTOR/PI3K interference ensures that observed phenotypes are attributable to ATG4B inhibition rather than upstream signaling disruption [1]. In vivo dosing (e.g., 30-40 days IP) in Saos-2 xenograft models confirms autophagy suppression within tumors without systemic toxicity [1].

Dissecting ATG4B vs. ATG4A Isoform-Specific Functions

Employ NSC 185058 as an ATG4B-selective tool to distinguish ATG4B-dependent autophagy from ATG4A-mediated compensatory pathways [1]. Unlike tioconazole, which inhibits both isoforms, NSC 185058 allows for isoform-specific loss-of-function studies, particularly in cell types with high ATG4A expression [2][3].

Investigating mTORC1-Mediated Protein Anabolism in Skeletal Muscle

NSC 185058 has been shown to suppress mTORC1 activity and protein anabolism in cultured skeletal muscle cells [1]. This application leverages the compound’s unique ability to uncouple autophagy inhibition from direct mTOR modulation, enabling studies of autophagy-mTOR crosstalk in muscle physiology and wasting disorders [1].

Osteoclast Differentiation and Bone Resorption Studies

NSC 185058 inhibits RANKL-induced osteoclastogenesis in a dose-dependent manner, implicating ATG4B-LC3 pathway in osteoclast maturation [1]. This provides a specific chemical tool to probe autophagy’s role in bone remodeling and osteoporosis, distinct from broader lysosomal inhibitors like chloroquine [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for NSC 185058

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.